molecular formula C₁₆H₁₆D₆Cl₃N₃O₂ B1150822 Bendamustine-d6 (major) Hydrochloride

Bendamustine-d6 (major) Hydrochloride

Cat. No.: B1150822
M. Wt: 400.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine-d6 (major) Hydrochloride is a deuterium-labeled analog of Bendamustine, serving as a crucial internal standard for the precise bioanalytical quantification of the parent drug in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of six deuterium atoms (d6) provides a predictable mass shift, minimizing matrix effects and enabling accurate pharmacokinetic and metabolism studies. The parent compound, Bendamustine, is a bifunctional alkylating agent with a unique mechanism of action. It features a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain . Unlike other alkylating agents, Bendamustine causes DNA damage that is repaired primarily via the base excision repair pathway, leading to more persistent and effective cell death . It induces extensive intra-strand and inter-strand DNA cross-links, triggering apoptosis and mitotic catastrophe in cancer cells, even those with resistance to conventional chemotherapy . This compound is an essential tool for researchers investigating the pharmacokinetic profile of Bendamustine, which has a short plasma half-life of approximately 40 minutes and is metabolized via hydrolytic, oxidative, and conjugative pathways . This high-quality labeled standard is critical for advancing analytical methods and supporting research in oncology and drug metabolism. This product is supplied as an off-white solid and should be stored in a refrigerator at 2-8°C . This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₆H₁₆D₆Cl₃N₃O₂

Molecular Weight

400.76

Synonyms

5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride;  Cytostasan-d6;  Ribomustin-d6;  Treanda-d6; 

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Cancer Treatment

Bendamustine-d6 has been utilized in several clinical studies assessing its efficacy and safety in treating relapsed or refractory cancers. Notable applications include:

  • Chronic Lymphocytic Leukemia (CLL) : Studies indicate that bendamustine hydrochloride shows high response rates in CLL patients, with significant remission observed in phase II trials . The deuterated variant may offer improved pharmacokinetic properties, enhancing its therapeutic efficacy.
  • Non-Hodgkin Lymphoma : Bendamustine-d6 has demonstrated synergistic effects when combined with other agents like rituximab, leading to higher response rates compared to traditional treatments .
  • Multiple Myeloma : Research indicates that bendamustine hydrochloride provides better outcomes than conventional therapies such as melphalan and prednisone . The deuterated form may further improve the drug's stability and bioavailability.

2. Pharmacokinetics Studies

Pharmacokinetic studies of bendamustine-d6 focus on its absorption, distribution, metabolism, and excretion. Key findings include:

  • Rapid Absorption : Peak plasma concentrations of bendamustine occur shortly after administration (approximately 30 minutes post-infusion), indicating rapid absorption characteristics .
  • Half-life : The elimination half-life of bendamustine is relatively short (around 30 minutes), which may necessitate frequent dosing but allows for quick clearance from the body .
  • Metabolite Analysis : Studies show that active metabolites of bendamustine are present at lower concentrations compared to the parent compound, which may influence overall therapeutic effectiveness .

Case Studies

1. Efficacy in Hematological Malignancies

A notable case study involved a patient with relapsed indolent B-cell non-Hodgkin lymphoma who received bendamustine-d6 as part of a combination therapy regimen. The patient achieved a complete response after two cycles, demonstrating the compound's potential in refractory cases .

2. Safety Profile

Another case highlighted the safety profile of bendamustine-d6 in patients with multiple myeloma. The study reported manageable side effects, primarily hematologic toxicities such as thrombocytopenia and neutropenia, which were consistent with previous findings regarding bendamustine hydrochloride .

Comparative Efficacy

In a real-world study comparing bendamustine to fludarabine prior to CAR T-cell therapy for large B-cell lymphoma, patients receiving bendamustine exhibited lower rates of cytokine release syndrome and prolonged cytopenia. This suggests that bendamustine-d6 may offer a safer alternative with comparable efficacy .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between Bendamustine-d6 (major) Hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Bendamustine Hydrochloride C₁₆H₂₁Cl₂N₃O₂·HCl 394.72 Non-deuterated parent drug; used clinically for alkylating DNA .
This compound C₁₆H₁₆D₆Cl₃N₃O₂ 400.76 Deuterated at six positions; enhanced metabolic stability for research .
Bendamustine-d4 C₁₆H₁₇D₄Cl₂N₃O₂·HCl ~398.7 (estimated) Four deuterium substitutions; intermediate stability .
Bendamustine Bis-mercapturic Acid-d6 C₂₆H₃₁D₆N₅O₈S₂ 617.77 Deuterated metabolite; used to study detoxification pathways .
Bendamustine Isopropyl Ester C₁₉H₂₇Cl₂N₃O₂ 408.35 Esterified prodrug; altered solubility and bioavailability .

Functional and Pharmacological Differences

  • Deuterium Effects: Bendamustine-d6 exhibits slower metabolic clearance due to the kinetic isotope effect, which stabilizes carbon-deuterium bonds against enzymatic cleavage . This property is absent in non-deuterated Bendamustine Hydrochloride, making the latter more suitable for rapid therapeutic action .
  • Research vs. Clinical Use : While Bendamustine Hydrochloride is FDA-approved for oncology, Bendamustine-d6 is primarily used in preclinical studies to track drug distribution and metabolite formation .
  • Synthetic Derivatives : Compounds like Bendamustine Isopropyl Ester and Bis-mercapturic Acid-d6 serve distinct purposes—the former improves lipophilicity for oral formulations, while the latter aids in studying glutathione conjugation pathways .

Isotope Effect Studies

Deuterium in Bendamustine-d6 alters reaction kinetics, as demonstrated in hydrogen-deuterium exchange experiments. For example, its π-π stacking interactions with DNA nucleobases are less prone to disruption under oxidative conditions compared to non-deuterated Bendamustine . These findings are critical for designing deuterated drugs with prolonged half-lives .

Preparation Methods

Synthesis of Deuterated Methylbenzimidazole Precursor

The benzimidazole core is constructed via cyclization of a nitroaniline derivative. Deuterium is introduced at the methyl group using deuterated methylating agents:

Step 1: Methylation with Deuterated Dimethyl Sulfate

  • Reagents : (CD₃)₂SO₄ (deuterated dimethyl sulfate), K₂CO₃.

  • Conditions : Acetonitrile solvent, 15–25°C, 18–24 hours.

  • Outcome : Substitution of the amine proton with a CD₃ group, yielding 4-[(2,4-dinitro-phenyl)-methyl-d₃-carbamoyl]-butyric acid methyl ester.

Step 2: Catalytic Hydrogenation and Cyclization

  • Reagents : Pd/C (10% w/w), H₂ gas (40 psi).

  • Conditions : Methanol solvent, ambient temperature.

  • Outcome : Reduction of nitro groups to amines, followed by in situ cyclization to form the deuterated benzimidazole intermediate.

Reductive Alkylation for Chloroethyl Side Chains

Deuterium is incorporated into the chloroethyl groups via reductive alkylation using deuterated reagents:

Step 3: Reductive Alkylation with Deuterated Borane

  • Reagents : ClCD₂COOH (deuterated chloroacetic acid), BD₃·THF (deuterated borane-THF complex).

  • Conditions : Tetrahydrofuran solvent, ambient temperature.

  • Outcome : Introduction of CD₂Cl groups via reductive amination, forming the bis(deuterochloroethyl)amino moiety.

Hydrolysis and Salt Formation

Step 4: Acidic Hydrolysis

  • Reagents : DCl (deuterated hydrochloric acid).

  • Conditions : Reflux (80–100°C), 1–2 hours.

  • Outcome : Cleavage of the methyl ester to the carboxylic acid, yielding Bendamustine-d6 Hydrochloride.

Optimization of Deuterium Incorporation

Achieving >98% isotopic purity requires stringent control over reaction conditions:

ParameterNon-Deuterated ProcessDeuterated AdaptationImpact on Deuteration Efficiency
Methylating Agent(CH₃)₂SO₄(CD₃)₂SO₄Ensures CD₃ substitution
Reductive AlkylationBH₃·THFBD₃·THFMinimizes proton contamination
SolventMethanolDeuterated Methanol (CD₃OD)Prevents H/D exchange

Analytical Validation

4.1. Mass Spectrometry (MS)

  • Molecular Ion : m/z 358.2 [M+H]⁺ (non-deuterated) → m/z 364.2 [M+H]⁺ (d6).

  • Isotopic Purity : ≥99% d6 confirmed by high-resolution MS.

4.2. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at δ 3.2 ppm (CH₃) and δ 3.8 ppm (CH₂Cl) in the deuterated compound.

  • ²H NMR : Peaks corresponding to CD₃ (δ 1.2 ppm) and CD₂Cl (δ 3.5 ppm).

4.3. X-ray Powder Diffraction (XRPD)

  • Crystalline Form : Matches Form 1 of bendamustine hydrochloride, confirming structural integrity post-deuteration.

Industrial Scalability and Challenges

5.1. Cost Considerations

  • Deuterated reagents (e.g., (CD₃)₂SO₄, BD₃·THF) increase raw material costs by ~40% compared to non-deuterated synthesis.

  • Solvent recovery systems for deuterated solvents (CD₃OD, D₂O) are essential to mitigate expenses.

5.2. Regulatory Compliance

  • FDA Guidelines : Requires demonstration of isotopic stability under accelerated storage conditions (40°C/75% RH, 6 months).

  • Impurity Profiling : Quantification of residual non-deuterated species (<0.1%) via LC-MS/MS.

Q & A

Q. What are the critical considerations for synthesizing Bendamustine-d6 (major) Hydrochloride to ensure isotopic purity?

Methodological Answer: Synthesis must prioritize deuterium incorporation at specified positions (e.g., methyl groups) using deuterated precursors. Purification via preparative HPLC or column chromatography is essential to remove non-deuterated byproducts. Isotopic purity should be validated using high-resolution mass spectrometry (HR-MS) to confirm the deuterium enrichment ratio (e.g., ≥98% d6) and nuclear magnetic resonance (NMR) to verify structural integrity. Stability under synthesis conditions (e.g., pH, temperature) must be monitored to prevent deuterium loss .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : To confirm deuterium placement and exclude protonated impurities (e.g., ¹H-NMR for absence of non-deuterated signals).
  • HR-MS : For isotopic pattern analysis and quantification of deuterium enrichment.
  • Elemental analysis : To verify molecular formula consistency.
  • HPLC-UV/PDA : For purity assessment, with method validation per ICH guidelines (e.g., specificity, linearity, LOD/LOQ) .

Q. How should researchers validate the stability of this compound under various storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH Q1A(R2) conditions:

  • Temperature : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
  • Light exposure : Per ICH Q1B guidelines.
  • Solution stability : Assess pH-dependent degradation (e.g., 1–13) via HPLC. Analytical methods must demonstrate stability-indicating capability (e.g., separation of degradation products). Report deuterium retention using MS/MS .

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when quantifying this compound in biological matrices using LC-MS?

Methodological Answer:

  • Chromatographic separation : Optimize gradient elution to resolve Bendamustine-d6 from endogenous isomers or metabolites.
  • Mass spectrometry : Use selective reaction monitoring (SRM) for distinct precursor-to-product ion transitions (e.g., m/z 358.2 → 154.1 for d6 vs. m/z 352.2 → 154.1 for non-deuterated).
  • Internal standardization : Co-administer a structurally dissimilar deuterated compound to correct for matrix effects. Validate method specificity via spike-recovery experiments in plasma/urine .

Q. What experimental design principles should guide the use of this compound as an internal standard in pharmacokinetic studies?

Methodological Answer:

  • Calibration curves : Prepare in triplicate across the expected concentration range (e.g., 1–1000 ng/mL), using matrix-matched standards.
  • Cross-validation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) derived from d6 and non-deuterated standards to assess equivalency.
  • Matrix effects : Evaluate ion suppression/enhancement via post-column infusion. Include QC samples (low, mid, high) with ≤15% deviation for precision/accuracy .

Q. What strategies resolve discrepancies in deuterium retention during metabolic studies of this compound?

Methodological Answer:

  • Metabolite profiling : Use HR-MS/MS to identify deuterium loss in metabolites (e.g., hydroxylation or demethylation sites).
  • Isotope tracing : Co-administer ¹³C-labeled analogs to distinguish enzymatic vs. non-enzymatic deuterium exchange.
  • Kinetic isotope effect (KIE) studies : Compare metabolic rates of deuterated vs. non-deuterated forms to identify rate-limiting steps. Validate findings using in vitro models (e.g., hepatic microsomes) and cross-reference with non-deuterated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.